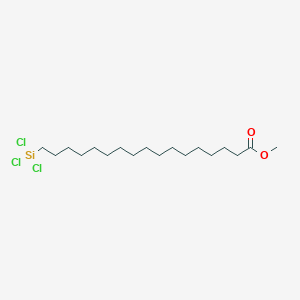
Methyl 17-(trichlorosilyl)heptadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 17-(trichlorosilyl)heptadecanoate is a specialized organosilicon compound It is characterized by the presence of a trichlorosilyl group attached to the 17th carbon of a heptadecanoate chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 17-(trichlorosilyl)heptadecanoate typically involves the esterification of heptadecanoic acid with methanol to form methyl heptadecanoate. This intermediate is then subjected to a hydrosilylation reaction with trichlorosilane under specific conditions to introduce the trichlorosilyl group at the 17th carbon position. The reaction conditions often require the presence of a catalyst, such as platinum or rhodium complexes, and are carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to ensure high yield and purity. The final product is typically purified using distillation or chromatography techniques.
化学反应分析
Types of Reactions
Methyl 17-(trichlorosilyl)heptadecanoate undergoes various chemical reactions, including:
Oxidation: The trichlorosilyl group can be oxidized to form silanol or siloxane derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trichlorosilyl group can participate in nucleophilic substitution reactions, leading to the formation of different organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to replace the trichlorosilyl group.
Major Products
Oxidation: Silanol or siloxane derivatives.
Reduction: Methyl 17-hydroxyheptadecanoate.
Substitution: Various organosilicon compounds depending on the nucleophile used.
科学研究应用
Methyl 17-(trichlorosilyl)heptadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential role in modifying biological molecules for enhanced stability and functionality.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用机制
The mechanism of action of Methyl 17-(trichlorosilyl)heptadecanoate involves its ability to form stable bonds with various substrates through the trichlorosilyl group. This group can undergo hydrolysis to form silanol, which can further condense to form siloxane bonds. These reactions are crucial in applications such as surface modification and the formation of stable organosilicon networks.
相似化合物的比较
Similar Compounds
Methyl heptadecanoate: Lacks the trichlorosilyl group, making it less reactive in certain applications.
Trichlorosilane: Contains the trichlorosilyl group but lacks the long heptadecanoate chain, limiting its use in certain contexts.
Heptadecanoic acid: The parent acid of Methyl 17-(trichlorosilyl)heptadecanoate, used in the initial synthesis steps.
Uniqueness
This compound is unique due to the combination of a long-chain fatty acid ester and a reactive trichlorosilyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various applications, from materials science to biochemistry.
属性
CAS 编号 |
173448-25-4 |
|---|---|
分子式 |
C18H35Cl3O2Si |
分子量 |
417.9 g/mol |
IUPAC 名称 |
methyl 17-trichlorosilylheptadecanoate |
InChI |
InChI=1S/C18H35Cl3O2Si/c1-23-18(22)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-24(19,20)21/h2-17H2,1H3 |
InChI 键 |
QIBIUZAIPIATLS-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



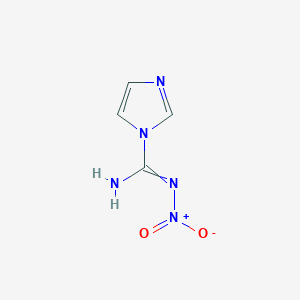
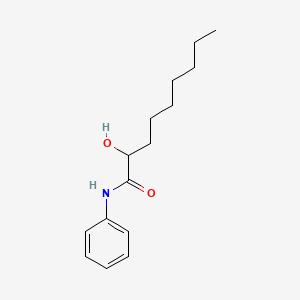
![4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol](/img/structure/B12552378.png)
![2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid](/img/structure/B12552384.png)

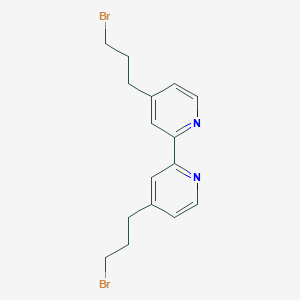
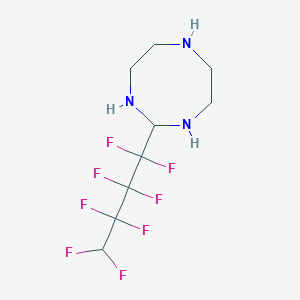
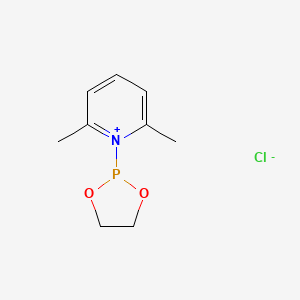


![(4-Amino-2-bromophenyl){4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl}methanone](/img/structure/B12552424.png)
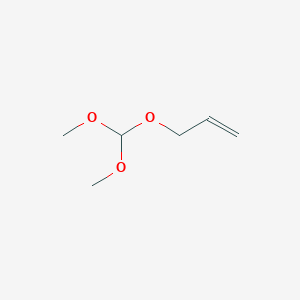
![1-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-4(1H)-thione](/img/structure/B12552448.png)
